N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide
Overview
Description
N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide is a useful research compound. Its molecular formula is C31H33N5O5S and its molecular weight is 587.7 g/mol. The purity is usually 95%.
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Biological Activity
N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A piperazine moiety linked to a methoxyphenyl group.
- A quinazoline derivative with a sulfanylidene moiety.
This unique arrangement suggests multiple sites for biological interaction.
Research indicates that compounds with similar structures often exhibit diverse mechanisms of action:
- Antagonistic Activity : Compounds related to this structure have been shown to act as antagonists at various receptors, including dopamine receptors. For instance, modifications in the piperazine ring can enhance selectivity and affinity for D3 dopamine receptors .
- Antibacterial Properties : Quinazoline derivatives are known for their antibacterial activity. The presence of the dioxoloquinazoline structure may contribute to this effect by disrupting bacterial DNA synthesis or function .
- Cytotoxic Effects : Some studies suggest that similar compounds induce cytotoxicity in cancer cell lines through apoptosis and cell cycle arrest mechanisms .
Biological Activity Data
The following table summarizes key biological activities associated with the compound and its analogs:
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of a related quinazoline derivative against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations as low as 1 mM, suggesting strong antibacterial potential .
Case Study 2: Antagonist Activity
In another investigation, the compound's ability to act as a D3 receptor antagonist was assessed. The results indicated a high binding affinity (K_i = 0.39 nM) with a notable selectivity over D2 receptors (K_i = 53 nM), highlighting its therapeutic potential in treating substance use disorders .
Properties
IUPAC Name |
N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N5O5S/c1-39-24-9-7-23(8-10-24)35-15-13-34(14-16-35)12-2-11-32-29(37)22-5-3-21(4-6-22)19-36-30(38)25-17-27-28(41-20-40-27)18-26(25)33-31(36)42/h3-10,17-18H,2,11-16,19-20H2,1H3,(H,32,37)(H,33,42) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOMMSDURRIGNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC6=C(C=C5NC4=S)OCO6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N5O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701102046 | |
Record name | 4-[(5,8-Dihydro-8-oxo-6-thioxo-1,3-dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]-N-[3-[4-(4-methoxyphenyl)-1-piperazinyl]propyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701102046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
587.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
896705-17-2 | |
Record name | 4-[(5,8-Dihydro-8-oxo-6-thioxo-1,3-dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]-N-[3-[4-(4-methoxyphenyl)-1-piperazinyl]propyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=896705-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(5,8-Dihydro-8-oxo-6-thioxo-1,3-dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]-N-[3-[4-(4-methoxyphenyl)-1-piperazinyl]propyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701102046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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